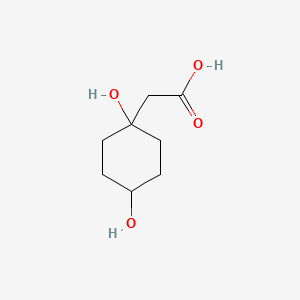
2-(1,4-Dihydroxycyclohexyl)acetic acid
Vue d'ensemble
Description
“2-(1,4-Dihydroxycyclohexyl)acetic acid” is a natural product found in Forsythia suspensa . It has a molecular weight of 174.2 and its IUPAC name is also 2-(1,4-dihydroxycyclohexyl)acetic acid . The compound is an isolation product of the aerial parts of Senecio desfontanei .
Molecular Structure Analysis
The molecular formula of “2-(1,4-Dihydroxycyclohexyl)acetic acid” is C8H14O4 . The acetic acid group is oriented at a dihedral angle of 48.03 (9)° with respect to the basal plane of the cyclohexane-1,4-diol chair . An intramolecular O-H⋯O hydrogen bond generates an S(6) ring with an envelope conformation .It has a molecular weight of 174.19 g/mol . The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . Its topological polar surface area is 77.8 Ų .
Applications De Recherche Scientifique
- Scientific Field : Chemistry
- Application Summary : “2-(1,4-Dihydroxycyclohexyl)acetic acid” is an isolation product of the aerial parts of Senecio desfontanei . It’s used in various chemical reactions due to its unique structure and properties .
- Methods of Application : The compound is usually used in its pure form and can be involved in reactions under controlled conditions. The specific methods of application or experimental procedures would depend on the nature of the experiment .
- Results or Outcomes : The acetic acid group of this compound is oriented at a dihedral angle of 48.03 (9)° with respect to the basal plane of the cyclohexane-1,4-diol chair . An intramolecular O - H⋯O hydrogen bond generates an S (6) ring with an envelope conformation .
- Scientific Field : Chemistry
- General Properties : This compound has a molecular weight of 174.2 and is usually stored at a temperature of 4°C .
- Methods of Application : The specific methods of application or experimental procedures would depend on the nature of the experiment .
- Results or Outcomes : In the crystal, molecules are linked by O - H⋯O hydrogen bonds, resulting in R 3 3 (20) ring motifs and C (2) O - H⋯O - H⋯O - H⋯ chains . Overall, a three-dimensional polymeric network arises . A C - H⋯O contact is also present .
Safety And Hazards
Propriétés
IUPAC Name |
2-(1,4-dihydroxycyclohexyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c9-6-1-3-8(12,4-2-6)5-7(10)11/h6,9,12H,1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDVONJKFJRQTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1O)(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,4-Dihydroxycyclohexyl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



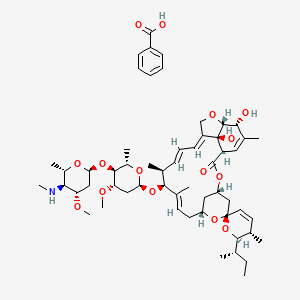
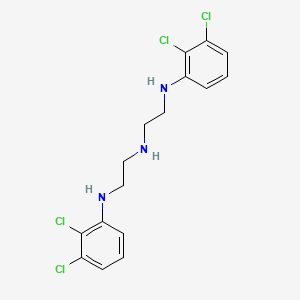
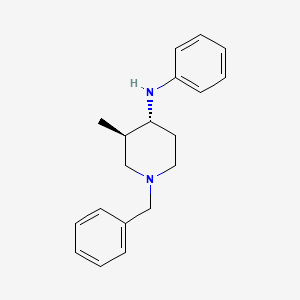
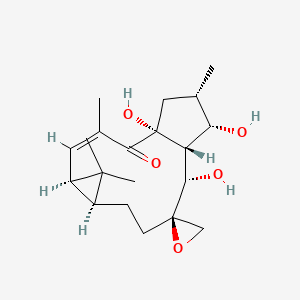

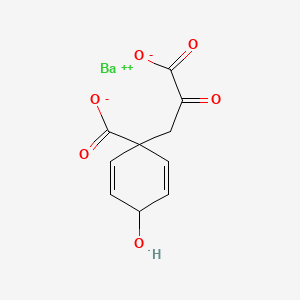
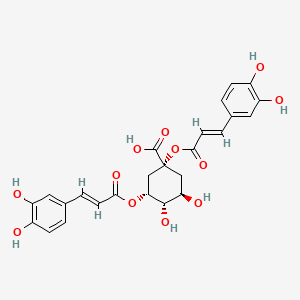
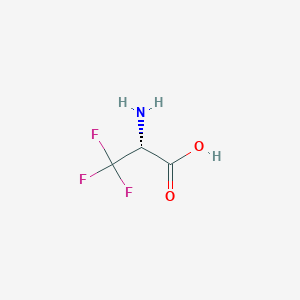

![[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B1148248.png)